molecular formula C17H15NO3 B5071633 ethyl (9-oxoacridin-10(9H)-yl)acetate

ethyl (9-oxoacridin-10(9H)-yl)acetate

Cat. No.: B5071633
M. Wt: 281.30 g/mol
InChI Key: QUCYAXAHWZVVDX-UHFFFAOYSA-N
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Description

Ethyl (9-oxo-10(9H)-acridinyl)acetate is a chemical compound with the molecular formula C15H11NO3 . It is also known by the synonyms acridone acetic acid and Cridanimod . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of ethyl (9-oxo-10(9H)-acridinyl)acetate involves several steps. The main raw materials include pyrine and ethyl acetate . The process involves hydrocarbon reactions, hydrolysis reactions, and purification to obtain the final product . Another method involves a condensation reaction on o-chlorobenzoic acid and aniline under the effects of a metal carbonate, a catalyst, and a solvent .


Molecular Structure Analysis

The molecular structure of ethyl (9-oxo-10(9H)-acridinyl)acetate is characterized by its molecular formula C15H11NO3 . The molecular weight of this compound is 253.25 .

Safety and Hazards

Ethyl (9-oxo-10(9H)-acridinyl)acetate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of the compound . In case of contact with skin or eyes, it is recommended to wash with plenty of water . The compound should be stored in a well-ventilated place and the container should be kept tightly closed .

Properties

IUPAC Name

ethyl 2-(9-oxoacridin-10-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-2-21-16(19)11-18-14-9-5-3-7-12(14)17(20)13-8-4-6-10-15(13)18/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCYAXAHWZVVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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